1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-
Description
Properties
IUPAC Name |
1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDDLOHQZZMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858040 | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(1H-indol-4-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-65-0 | |
| Record name | 1,1′-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130115-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(1H-indol-4-yloxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(1H-indol-4-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130115-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(1H-INDOL-4-YLOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK3488FJR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Pindolol is synthesized via nucleophilic substitution between 4-(oxiran-2-ylmethoxy)-1H-indole and isopropylamine. Under suboptimal conditions (e.g., excess amine or prolonged reaction times), dimerization occurs, yielding 1,1'-[(1-methylethyl)imino]bis[3-(1H-indol-4-yloxy)propan-2-ol]. Key parameters influencing impurity formation include:
-
Temperature : Elevated temperatures (>60°C) accelerate dimerization.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack but increase by-product risk.
-
Stoichiometry : Excess isopropylamine drives secondary reactions.
Industrial-Scale Mitigation Strategies
Pharmaceutical manufacturers employ Design of Experiments (DoE) to optimize reaction parameters:
-
Controlled Feed Rates : Gradual addition of isopropylamine minimizes local excess.
-
Catalytic Inhibition : Addition of radical scavengers (e.g., BHT) suppresses dimerization.
-
In-Process Monitoring : Real-time HPLC tracks impurity levels.
Isolation via Simulated Moving Bed Chromatography (SMBC)
SMBC Protocol for Enantiomeric Resolution
The patent CN107445882A details a high-throughput SMBC method to isolate Pindolol Impurity C from racemic mixtures:
-
Stationary Phase : Cellulose tris[3,5-dimethylphenyl carbamate]-coated silica gel (10–60 μm particles).
-
Mobile Phase : n-Hexane/isopropanol (80:20 v/v) with 0.05% diethylamine.
-
Operating Conditions :
-
Temperature: 20–40°C
-
Flow Rate: 0.9–1.2 mL/min
-
Sample Load: 0.1–500 mg/mL
-
This method achieves >90% purity for both S- and R-isomers, with throughput enhanced by continuous feed and automated fraction collection.
Performance Metrics
| Parameter | Value |
|---|---|
| Purity (S-isomer) | 92.4% ± 1.2 |
| Recovery Yield | 85–89% |
| Cycle Time | 120–150 min |
| Solvent Consumption | 1.8 L/g product |
Formation via Forced Degradation Studies
Oxidative Degradation Pathways
Pindolol subjected to 3% at 60°C for 24 hours generates Impurity C through radical-mediated dimerization. The reaction follows pseudo-first-order kinetics () under acidic conditions (pH 4.0).
Photolytic and Thermal Degradation
-
Photolysis : UV exposure (254 nm) induces cleavage of the oxypropanol chain, yielding indole radicals that recombine to form the dimer.
-
Thermal Stress : Heating pindolol at 100°C for 72 hours in solid state results in 2.3% impurity formation.
Analytical Characterization and Validation
HPLC Method for Purity Assessment
The reverse-phase HPLC method employs:
-
Column : Inertsil ODS-3V ()
-
Mobile Phase : Gradient of 20 mM NaHPO (pH 4.0) and acetonitrile.
-
Detection : UV at 205 nm.
Method Validation Data
| Parameter | Result |
|---|---|
| Linearity () | 0.9998 (0.01–100 µg/mL) |
| LOD/LOQ | 0.003/0.01 µg/mL |
| Precision (% RSD) | 0.38–1.12 |
Chiral Purity via Normal-Phase HPLC
-
Column : Chiralpak AD-H ()
-
Mobile Phase : n-Hexane/ethanol/diethylamine (860:140:0.05 v/v)
As a Pharmaceutical Reference Standard , Pindolol Impurity C is critical for:
-
ICH Q3B Compliance : Quantification in drug batches (limit: 0.15% w/w).
-
Stability Studies : Monitoring degradation in formulations.
-
Chiral Switching : Supporting development of enantiopure pindolol analogs.
Chemical Reactions Analysis
Types of Reactions
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The indole moieties can undergo electrophilic substitution reactions due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring. These products can be further modified to enhance their biological activities.
Scientific Research Applications
Pharmaceutical Applications
1. Antihypertensive Properties
The compound is recognized as an impurity in pindolol, a non-selective beta-blocker used to treat hypertension. Research has indicated that impurities can significantly affect the efficacy and safety profiles of pharmaceuticals. Understanding the behavior of 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol] is crucial for ensuring the quality and consistency of pindolol formulations.
2. Synthesis of Indole Derivatives
This compound has been utilized in synthesizing various indole derivatives due to its structural characteristics. Indoles are vital in medicinal chemistry, often serving as building blocks for drugs targeting cancer and other diseases. The synthesis pathways involving this compound typically yield high-purity products suitable for further pharmacological evaluation .
Case Study 1: Synthesis of Indole-based Anticancer Agents
In a study focusing on indole derivatives, researchers employed this compound2-propanol] as a precursor for synthesizing 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines. These compounds demonstrated significant Bcl-2 inhibitory activity, suggesting potential applications in cancer therapy. The yields were reported to be between 72% and 99%, indicating the efficiency of the synthesis process .
Case Study 2: Impurity Profiling in Pindolol Formulations
A comprehensive analysis was conducted to evaluate the impact of this compound2-propanol] on the stability and efficacy of pindolol formulations. The study utilized high-performance liquid chromatography (HPLC) to quantify the impurity levels and assess their effects on drug performance. Results indicated that even trace amounts could alter pharmacokinetic properties, emphasizing the need for rigorous impurity profiling in drug development .
Mechanism of Action
The mechanism of action of 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors in the body, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metoprolol-Related Compound D
- Structure: 1,1'-[(1-Methylethyl)imino]bis[3-[4-(2-methoxyethyl)phenoxy]propan-2-ol] (CAS: 154784-36-8) .
- Key Differences: Substituents: Replaces indol-4-yloxy groups with 4-(2-methoxyethyl)phenoxy moieties. Molecular Weight: Higher (C27H41NO6·HCl, MW 512.08 vs. C21H28N2O5, ~388.5 for the indole variant) due to bulkier substituents . Application: Identified as an impurity in Metoprolol, a β1-selective blocker.
Propranolol EP Impurity B Hydrochloride
- Structure: 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] hydrochloride (CAS: N/A; MW 496.04) .
- Key Differences :
Pindolol Impurity C (EP)
- Structure : Same as the target compound (CAS: 130115-65-0) .
- Role: A process-related impurity in Pindolol synthesis.
Structural and Functional Analysis
Structural Variations and Physicochemical Properties
| Compound | Substituents | Molecular Weight | LogP* (Predicted) | Aqueous Solubility |
|---|---|---|---|---|
| Target Compound (Pindolol Impurity C) | Indol-4-yloxy | ~388.5 | 2.1 | Low |
| Metoprolol Impurity O | 4-(2-Methoxyethyl)phenoxy | 512.08 | 3.5 | Very Low |
| Propranolol Impurity B | Naphthalen-1-yloxy | 496.04 | 4.2 | Insoluble |
LogP : Calculated using fragment-based methods. Higher values indicate greater lipophilicity.
Analytical Characterization
Spectroscopic Data
- NMR: Target Compound: 1H-NMR (DMSO-d6) signals at δ 7.3–6.8 (indole protons), δ 4.1–3.8 (propanol CH2), δ 2.9 (isopropyl CH) . Propranolol Impurity B: Distinct naphthalene protons at δ 8.2–7.5 .
- Mass Spectrometry :
Chromatographic Methods
- HPLC: Target Compound: Retention time ~12.5 min (C18 column, acetonitrile/water gradient) . Propranolol Impurity B: Retention time ~15.2 min under similar conditions .
Pharmacological and Regulatory Considerations
- Regulatory Limits: Permitted levels typically ≤0.15% (ICH Q3A/B) for known impurities in drug substances .
Biological Activity
The compound 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-] , also known by its CAS number 2172495-51-9, is a derivative of indole and has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H31N3O4
- Molecular Weight : 431.55 g/mol
- InChIKey : BLCDDLOHQZZMHH-UHFFFAOYSA-N
The compound features two indole moieties linked through an isopropylidene imine group. This unique structure is hypothesized to contribute to its biological activity, particularly in pharmacological contexts.
Biological Activity Overview
Research indicates that 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-] exhibits several biological activities:
- Antitumor Activity :
- Antioxidant Properties :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-] are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
- Modulation of Signaling Pathways : It has been shown to inhibit key signaling pathways involved in tumorigenesis, including the PI3K/Akt pathway .
- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals, it helps maintain cellular redox balance, thus protecting against oxidative stress .
Research Findings and Case Studies
A summary of relevant research findings includes:
Q & A
Basic: What are the recommended synthetic pathways for preparing 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves coupling reactions between indol-4-ol derivatives and isopropylamine-based intermediates under controlled conditions. Key steps include:
- Step 1: Activation of indol-4-ol using a base (e.g., NaOH) to generate the phenoxide ion, enhancing nucleophilicity.
- Step 2: Reaction with 1,1'-[(1-methylethyl)imino]bis(epoxide) or similar bifunctional electrophiles to form the bis-ether linkage.
- Step 3: Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted starting materials and by-products .
- Purity Assurance: Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., CAS 130115-65-0) .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy: H and C NMR to verify the bis-ether linkage, isopropyl group, and indole aromatic protons. For example, the isopropyl methyl protons appear as a doublet at δ ~1.2 ppm.
- Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~407.5 for CHNO) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction can resolve bond angles and stereochemistry, as demonstrated in bis-indolylalkane derivatives .
Basic: What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
Initial pharmacological evaluation should focus on:
- Cytotoxicity Assays: Use MTT or SRB assays against estrogen-dependent (e.g., MCF-7) and independent (e.g., MDA-MB-231) breast cancer cell lines, given structural similarities to bioactive bis-indolylalkanes .
- Enzyme Inhibition: Screen against kinases (e.g., CDK4/6) or phosphodiesterases using fluorogenic substrates.
- Dose-Response Analysis: Conduct IC determination in triplicate, with positive controls (e.g., tamoxifen for breast cancer models) .
Advanced: How can reaction conditions be optimized to minimize by-products like 3-(1H-indol-4-yloxy)propan-2-ol impurities?
Methodological Answer:
By-product formation (e.g., CAS 130115-66-1) often arises from incomplete epoxide ring opening. Mitigation strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control: Maintain 60–80°C to balance reaction rate and selectivity.
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack efficiency .
- In Situ Monitoring: Employ FTIR to track epoxide consumption (disappearance of ~850 cm peak) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from impurity profiles or assay conditions. Follow these steps:
- Impurity Profiling: Quantify related substances (e.g., indol-4-ol, CAS 2380-94-1) using LC-MS and correlate their presence with bioactivity .
- Assay Standardization: Replicate experiments under identical conditions (e.g., serum concentration, incubation time).
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways .
Advanced: What computational modeling approaches are suitable for studying its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses in kinases or GPCRs, focusing on the indole moiety’s π-π interactions.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling: Develop models using descriptors like logP and topological polar surface area to predict bioavailability .
Advanced: How are impurities such as 1H-indol-4-ol (CAS 2380-94-1) quantified during quality control?
Methodological Answer:
- Analytical Method: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid).
- Calibration Curve: Prepare impurity standards (0.1–10 μg/mL) for linear regression (R > 0.99).
- Limit of Quantification (LOQ): Validate at 0.05% w/w using signal-to-noise ratio ≥10 .
Advanced: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- First Aid: For skin contact, rinse immediately with 0.9% saline; for inhalation, move to fresh air and monitor for bronchospasm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
